4-(2-Aminoanilino)pyridine

Vue d'ensemble

Description

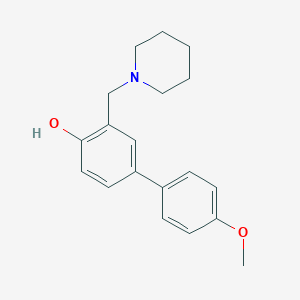

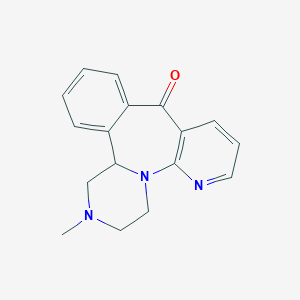

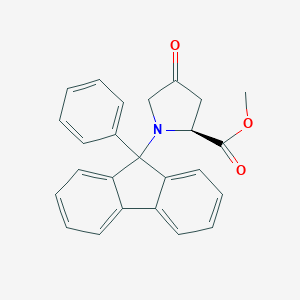

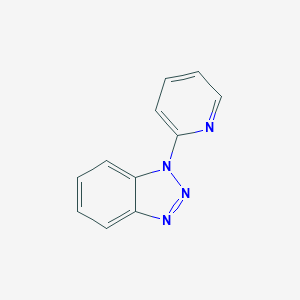

4-(2-Aminoanilino)pyridine, also known as N1-4-Pyridinyl-1,2-benzenediamine or NSC 155702, is an intermediate used in the preparation of various pharmaceutical agents such as timiperone, Cox-2 inhibitors, and adrenergic agents . It has a molecular weight of 185.23 and a molecular formula of C11H11N3 .

Synthesis Analysis

The synthesis of 4-(2-Aminoanilino)pyridine involves various methods. One approach takes advantage of [4 + 2] cycloaddition reactions of 1-azadiene derivatives and 2-carbon π-components . Another method involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Molecular Structure Analysis

The molecular structure of 4-(2-Aminoanilino)pyridine is represented by the formula C11H11N3 . It is a compound with a pyridine ring, which is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis

4-(2-Aminoanilino)pyridine is used as an intermediate in the preparation of various pharmaceutical agents. It is involved in the synthesis of timiperone, a type of antipsychotic drug, as well as Cox-2 inhibitors and adrenergic agents .Physical And Chemical Properties Analysis

4-(2-Aminoanilino)pyridine is a brown powder . It has a molecular weight of 185.23 and a molecular formula of C11H11N3 .Applications De Recherche Scientifique

Anti-Inflammatory Applications

4-(2-Aminoanilino)pyridine derivatives have been studied for their potential anti-inflammatory effects. These compounds can inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . This suggests that they could be developed into novel anti-inflammatory agents with enhanced activities and minimal toxicity.

Antiviral Research

Pyridine derivatives, including those with the 4-(2-Aminoanilino)pyridine structure, have been evaluated for their inhibitory properties against viruses like Herpes simplex virus type 1 (HSV-1) . The chemical diversity of these compounds allows for the potential development of new antiviral drugs.

Materials Science

In materials science, 4-substituted pyridine derivatives are used for the photogeneration of stable radical species under ambient conditions . This has implications for creating materials that can change color or exhibit other properties in response to light exposure.

Chemosensor Development

4-(2-Aminoanilino)pyridine has been utilized in the synthesis of chemosensors. These sensors can detect substances like formaldehyde through fluorescence enhancement and visible color changes . This application is significant for environmental monitoring and safety.

Synthesis of Pyrimidines

The compound plays a role in the synthesis of pyrimidines, which are crucial in pharmaceuticals and agrochemicals. Pyrimidines exhibit a range of pharmacological effects, including antibacterial, antifungal, and antituberculosis activities .

Enzymatic Reactions

Pyridine derivatives are engaged in numerous enzymatic oxidation-reduction processes. They are part of the prosthetic group in pyridine nucleotides, which are essential co-factors in biological redox reactions .

Drug Formulation

The pyridine scaffold is a key component in over 7000 existing drug molecules. Its presence in vitamins and drugs like atropine, which contains a saturated pyridine ring, highlights its importance in medicinal chemistry .

Inflammation and Immune Response

The inflammatory reaction, which is part of the body’s immune response, can be modulated by pyridine derivatives. They can potentially be used to control inflammation, aiding in the healing of wounds, infections, and tissue damage .

Safety and Hazards

4-(2-Aminoanilino)pyridine is considered hazardous. It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

4-(2-Aminoanilino)pyridine is an intermediate used in the preparation of various pharmacologically active compounds, including timiperone , Cox-2 inhibitors , and adrenergic agents . These compounds target different biological systems, with timiperone acting on dopamine receptors, Cox-2 inhibitors targeting the cyclooxygenase-2 enzyme involved in inflammation, and adrenergic agents interacting with adrenergic receptors that respond to adrenaline.

Biochemical Pathways

The specific biochemical pathways affected by 4-(2-Aminoanilino)pyridine are dependent on the final compound it is used to synthesize. For example, in the case of Cox-2 inhibitors, it would be involved in the arachidonic acid pathway, where the Cox-2 enzyme plays a crucial role in the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, the production of these inflammatory mediators is reduced .

Result of Action

The result of the action of 4-(2-Aminoanilino)pyridine is largely dependent on the final compound it is used to synthesize. For instance, in the case of Cox-2 inhibitors, the result would be a reduction in inflammation due to the inhibition of the Cox-2 enzyme and subsequent decrease in pro-inflammatory prostaglandins .

Propriétés

IUPAC Name |

2-N-pyridin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRQNOGGIOMQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303000 | |

| Record name | 4-(2-AMINOANILINO)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoanilino)pyridine | |

CAS RN |

65053-26-1 | |

| Record name | 65053-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-AMINOANILINO)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)